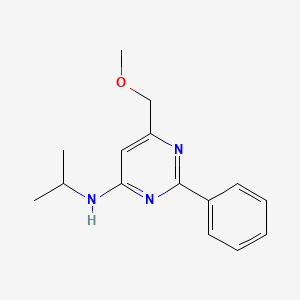

N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as ML239, and it is a pyrimidine-based molecule that has been synthesized in recent years. The purpose of

Scientific Research Applications

Fungicidal Activity

Pyrimidinamine derivatives, including “6-(methoxymethyl)-2-phenyl-N-(propan-2-yl)pyrimidin-4-amine”, have shown promising results in agricultural applications due to their outstanding fungicidal activity . They are considered effective in controlling corn rust (Puccinia sorghi), a common disease that can significantly reduce corn yield .

Pesticide Resistance Management

The mode of action of pyrimidinamine derivatives is different from other fungicides, which makes them a valuable tool in managing pesticide resistance . The resistance of pyrimidinamine fungicides has not been reported so far, making them a potential solution for combating evolving pesticide resistance .

Anti-Fibrosis Activity

Some pyrimidinamine derivatives have shown better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC . They have been found to effectively inhibit the expression of collagen, a key factor in the development of fibrosis .

Drug Development

Due to their diverse biological and pharmaceutical activities, pyrimidinamine derivatives are considered privileged structures in medicinal chemistry . They have been used in the design and synthesis of novel heterocyclic compounds with potential biological activities .

CDK4/6 Inhibitors

CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6 . Pyrimidinamine derivatives could potentially be used in the development of these inhibitors, which disrupt the signals that stimulate the proliferation of malignant (cancer) cells .

properties

IUPAC Name |

6-(methoxymethyl)-2-phenyl-N-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11(2)16-14-9-13(10-19-3)17-15(18-14)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTINGZPRMTCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=C1)COC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2705020.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)

![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)

![benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2705035.png)